gamma-Propanol

Übersicht

Beschreibung

Gamma-propanol (also known as gamma-hydroxybutyric acid or GHB) is a naturally occurring metabolite found in the human body. It is an important neurotransmitter and neuromodulator, and has been used in the treatment of various medical conditions. GHB is also used in laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties in Critical and Supercritical Regions

Gamma-Propanol, also known as 2-Propanol, has been studied for its thermodynamic properties in the critical and supercritical regions . The PVT properties and the thermal-pressure coefficient,

γV=(∂P/∂T)V\gamma_{\text{V}} = \left ( {\partial P/\partial T} \right)_ {\text{V}}γV=(∂P/∂T)V

, of 2-propanol have been simultaneously measured in the near- and supercritical regions using high-temperature and high-pressure nearly constant-volume piezo-calorimeter . This research provides valuable data for understanding phase transitions and critical phenomena .Industrial Fermentation

Gamma-Propanol is used in the industrial fermentation of Bacillus species to produce poly-γ-glutamic acid (γ-PGA) . γ-PGA is an important biopolymer with many applications due to its biodegradable and non-toxic characteristics . The optimal pH range for producing γ-PGA by Bacillus subtilis PG-001 was studied by glucose fed-batch fermentation with non-controlled pH .

Production of Superabsorbent Polymers

Gamma-Propanol can be used to produce γ-polyglutamic acid (γ-PGA), a biomarker that can be directly obtained by microbial fermentation . Poly(amino acid) superabsorbent polymers (SAPs) were prepared with purified γ-PGA as raw material and ethylene glycol diglycidyl ether (EGDGE) as a cross-linking agent . These polymers have potential applications in various fields such as agriculture, hygiene products, and drug delivery systems .

Wirkmechanismus

Target of Action

Gamma-Propanol, also known as Propranolol, primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s “fight or flight” response .

Biochemical Pathways

Upon activation via guanosine triphosphate (GTP), Gamma-Propanol activates phospholipase Cβ, hydrolyzing phosphatidylinositol 4,5-biphosphate into diacylglycerol and inositol triphosphate . This leads to the activation of protein kinase C and an increase in calcium efflux from the endoplasmic reticulum .

Pharmacokinetics

Gamma-Propanol is absorbed following oral administration and consists of two enantiomers . Much of Gamma-Propanol is metabolized in the liver to active and inactive compounds . The oral dose of Gamma-Propanol hydrochloride is 250 to 750 µg/kg thrice-daily in infants and in children it is 200 to 500 µg/kg thrice-daily or 4 times-daily .

Action Environment

The main pathway of entry of Gamma-Propanol into the environment is through its emission into the atmosphere during production, processing, storage, transport, use, and waste disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Gamma-Propanol .

Eigenschaften

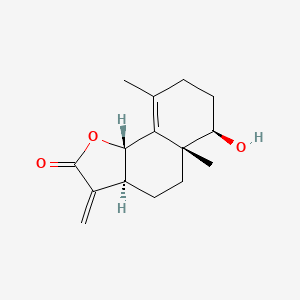

IUPAC Name |

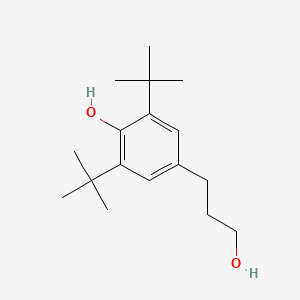

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNPYLYIYBHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189829 | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Propanol | |

CAS RN |

36294-23-2 | |

| Record name | gamma-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?

A1: Studies show that repeatedly giving gamma-propanol (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:

- Increased phospholipid content: [, ]

- Decreased cholesterol levels: [, ]

- Inhibition of ATPase activity: [, ]

Q2: What is the potential interaction between gamma-propanol and cholesterol levels under different stress durations?

A2: The research suggests a complex interaction between gamma-propanol, cholesterol levels, and the duration of acoustic stress exposure in rats.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)

![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)

![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)

![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)

![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)

![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)

![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)

![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)